

# A Head-to-Head Comparison: M-1121 vs. Ziftomenib in Preclinical AML Models

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Compound of Interest		
Compound Name:	M-1211	
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For researchers and drug development professionals navigating the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the emergence of Menin-MLL interaction inhibitors presents a promising new frontier. This guide provides a comprehensive, data-driven comparison of two key players in this class: M-1121 and ziftomenib. We delve into their mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate them.

#### **Abstract**

Both M-1121 and ziftomenib are potent, orally bioavailable inhibitors of the Menin-MLL protein-protein interaction, a critical dependency for leukemogenesis in AML subtypes with MLL rearrangements (MLL-r) or nucleophosmin 1 (NPM1) mutations.[1][2][3] By disrupting this interaction, both compounds effectively suppress the expression of key downstream target genes like HOXA9 and MEIS1, leading to cell differentiation and potent anti-leukemic activity.[1] [2][4] This guide synthesizes available preclinical data to offer a comparative analysis of their performance in established AML models.

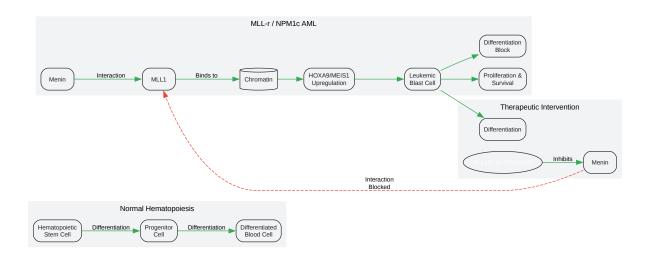
# Mechanism of Action: A Shared Target, A Subtle Difference

M-1121 and ziftomenib share a common mechanism of action: the disruption of the Menin-MLL1 protein-protein interaction. This interaction is crucial for the recruitment of the MLL1 histone methyltransferase complex to chromatin, which in turn leads to the aberrant expression



of leukemogenic genes such as HOXA9 and MEIS1.[1][2][4] By inhibiting this interaction, both compounds effectively reverse this oncogenic program, inducing differentiation of AML blasts.

A key distinction lies in their binding mode. M-1121 is a covalent inhibitor, forming a permanent bond with Cysteine 329 in the MLL binding pocket of Menin.[1][2][5] Ziftomenib, on the other hand, is a non-covalent inhibitor. While both achieve potent inhibition, this difference in binding modality could have implications for duration of action and potential resistance mechanisms.



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Figure 1: Mechanism of Menin-MLL Inhibition in AML.

# **Preclinical Efficacy: A Comparative Overview**



Direct head-to-head preclinical studies of M-1121 and ziftomenib are not yet publicly available. However, by examining their respective discovery and characterization data, we can draw a comparative picture of their efficacy in AML models.

# **In Vitro Activity**

Both M-1121 and ziftomenib demonstrate potent and selective inhibition of proliferation in MLL-r and NPM1-mutant AML cell lines, with minimal effects on MLL wild-type cells.

Compound	Cell Line	Genotype	IC50 (nM)	Citation
M-1121	MV4;11	MLL-AF4	1.8	[2]
MOLM-13	MLL-AF9	2.5	[2]	
KOPN-8	MLL-AF4	3.2	[2]	_
RS4;11	MLL-AF4	4.1	[2]	_
Ziftomenib	MOLM-13	MLL-AF9	~5	[3]
MV4;11	MLL-AF4	~10	[3]	
OCI-AML2	MLL-AF6	~15	[3]	_
OCI-AML3	NPM1c	~20	[3]	_

Table 1: In Vitro Antiproliferative Activity of M-1121 and Ziftomenib in AML Cell Lines.

# **In Vivo Efficacy**

Both compounds have demonstrated significant anti-tumor activity in mouse xenograft models of MLL-r AML.



Compound	Model	Dosing	Outcome	Citation
M-1121	MV4;11 Subcutaneous Xenograft	100 mg/kg, oral, daily	Tumor regression	[2]
MV4;11 Disseminated Model	100 mg/kg, oral, daily	Increased survival	[2]	
Ziftomenib	MOLM-13 Patient-Derived Xenograft	50 mg/kg, oral, daily	Reduced tumor burden, induced differentiation	[3]

Table 2: In Vivo Efficacy of M-1121 and Ziftomenib in AML Xenograft Models.

# **Experimental Protocols**

To ensure reproducibility and facilitate cross-study comparisons, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols employed in the evaluation of M-1121 and ziftomenib.

## **Cell Viability Assays**

- M-1121: AML cell lines were seeded in 96-well plates and treated with increasing concentrations of M-1121 for 7 days. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). IC50 values were calculated using a fourparameter logistic curve fit.[2]
- Ziftomenib: AML cell lines were cultured and treated with ziftomenib for 7 days. Cell viability
  was determined using a resazurin-based assay. IC50 values were calculated from doseresponse curves.[3]

### **Gene Expression Analysis**

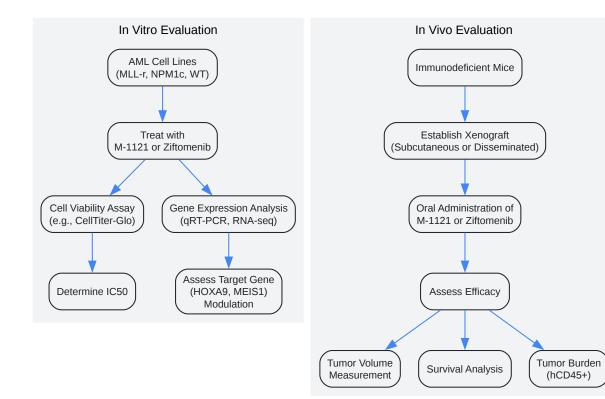
 M-1121: MV4;11 cells were treated with M-1121 for 72 hours. Total RNA was extracted, and quantitative real-time PCR (qRT-PCR) was performed to measure the expression levels of HOXA9 and MEIS1.[2]



 Ziftomenib: AML cells were treated with ziftomenib, and RNA sequencing was performed to analyze global gene expression changes, including those of HOXA9 and MEIS1.[3]

## In Vivo Xenograft Studies

- M-1121: For the subcutaneous model, MV4;11 cells were injected into the flank of immunodeficient mice. Once tumors were established, mice were treated orally with M-1121 daily. Tumor volume was measured regularly. For the disseminated model, MV4;11 cells were injected intravenously, and survival was monitored.[2]
- Ziftomenib: Patient-derived xenograft (PDX) models were established by engrafting primary human AML cells into immunodeficient mice. Mice were treated orally with ziftomenib daily, and disease burden was assessed by monitoring the percentage of human CD45+ cells in the peripheral blood.[3]





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Figure 2: General Experimental Workflow for Preclinical Evaluation.

#### **Conclusion and Future Directions**

Both M-1121 and ziftomenib have demonstrated compelling preclinical activity against AML models harboring MLL rearrangements or NPM1 mutations. Their potent and selective inhibition of the Menin-MLL interaction validates this as a key therapeutic target. While M-1121's covalent binding mechanism may offer distinct pharmacological properties, ziftomenib has progressed further in clinical development.

Future studies directly comparing these two agents in identical preclinical models will be invaluable for discerning subtle differences in efficacy, safety, and the potential for acquired resistance. Furthermore, as our understanding of the broader role of the Menin-MLL complex in other cancers grows, the application of these inhibitors may extend beyond AML. The continued development and investigation of both M-1121 and ziftomenib hold significant promise for patients with high-unmet-need hematological malignancies.

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